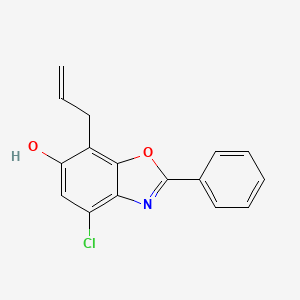
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzoxazole core with various substituents, including a chloro group, a phenyl group, and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by chlorination and alkylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the chloro and prop-2-en-1-yl substituents.
4-Chloro-2-phenylbenzoxazole: Similar structure but without the prop-2-en-1-yl group.
7-(Prop-2-en-1-yl)-2-phenylbenzoxazole: Lacks the chloro substituent.
Uniqueness
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
114990-87-3 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
4-chloro-2-phenyl-7-prop-2-enyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-2-6-11-13(19)9-12(17)14-15(11)20-16(18-14)10-7-4-3-5-8-10/h2-5,7-9,19H,1,6H2 |
InChI Key |
KFVXFZBACYWQDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C(=C(C=C1O)Cl)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


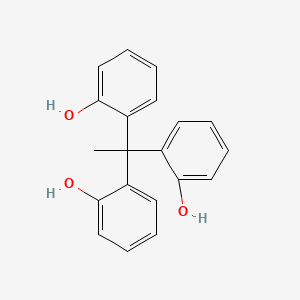
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)

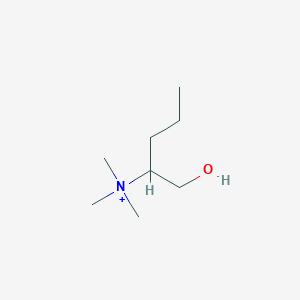
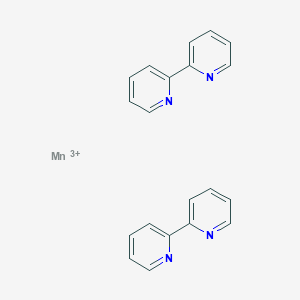
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
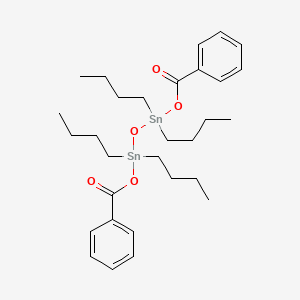

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)


